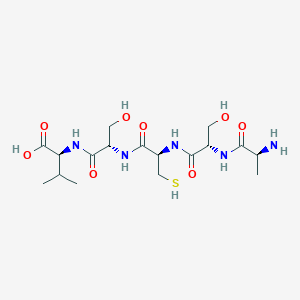
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is a pentapeptide composed of five amino acids: alanine, serine, cysteine, serine, and valine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The serine residues can participate in nucleophilic substitution reactions due to their hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.
Reduction: DTT or TCEP.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with alkyl or acyl groups attached to serine residues.
科学的研究の応用
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Molecular Biology: Employed in the study of peptide-protein interactions.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine involves its ability to form stable secondary structures, such as alpha-helices and beta-sheets, through hydrogen bonding and disulfide linkages. These structures are crucial for its interaction with molecular targets, including enzymes and receptors. The cysteine residue plays a pivotal role in forming disulfide bonds, which enhance the peptide’s stability and functionality.
類似化合物との比較
Similar Compounds
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-alanine
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-leucine
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-isoleucine
Uniqueness
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, which are not possible in peptides lacking this residue. Additionally, the combination of hydrophilic (serine) and hydrophobic (valine) residues contributes to its versatility in various environments.
特性
CAS番号 |
819802-70-5 |
|---|---|
分子式 |
C17H31N5O8S |
分子量 |
465.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H31N5O8S/c1-7(2)12(17(29)30)22-15(27)10(5-24)20-16(28)11(6-31)21-14(26)9(4-23)19-13(25)8(3)18/h7-12,23-24,31H,4-6,18H2,1-3H3,(H,19,25)(H,20,28)(H,21,26)(H,22,27)(H,29,30)/t8-,9-,10-,11-,12-/m0/s1 |
InChIキー |
NSVUTVHDDRAATH-HTFCKZLJSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
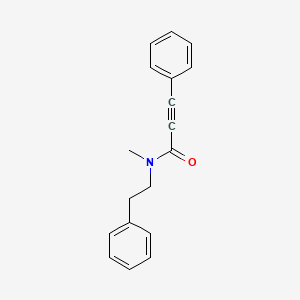
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
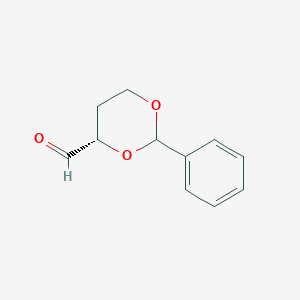
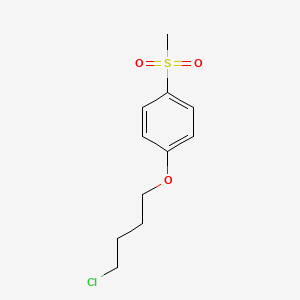
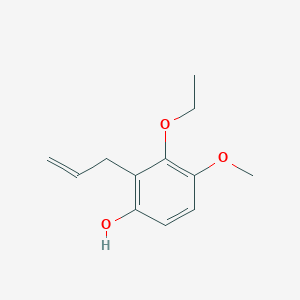
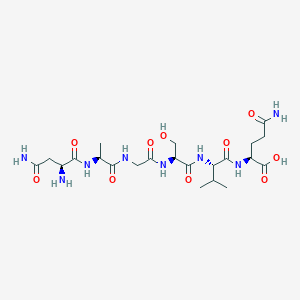
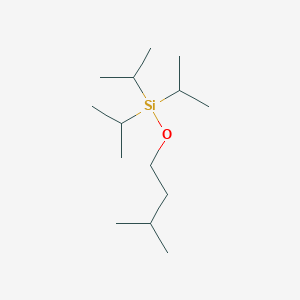
![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
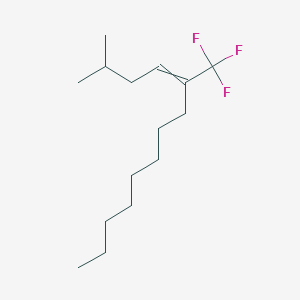
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
